molecular formula C5H3BrClNO B155333 5-Bromo-6-chloropyridin-3-ol CAS No. 130115-85-4

5-Bromo-6-chloropyridin-3-ol

Cat. No. B155333
M. Wt: 208.44 g/mol
InChI Key: XUROMMQAFZTGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloropyridin-3-ol is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug synthesis. Although the specific compound 5-Bromo-6-chloropyridin-3-ol is not directly mentioned in the provided papers, the related research on halogenated pyridines and their derivatives can offer insights into its chemical behavior and synthesis.

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . Similarly, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones was reported starting from β,γ-unsaturated α-bromoketenes and imines, indicating the versatility of bromine-containing intermediates in pyridine chemistry .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, and the compound was found to crystallize in the monoclinic crystal system . The presence of halogens can influence the molecular geometry and intermolecular interactions, as seen in the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which features π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including carbon-carbon coupling, as demonstrated in the synthesis of novel pyridine derivatives . The presence of a bromine atom on the pyridine ring can allow for further functionalization, such as aziridination or bromine displacement with an amine . Additionally, the reactivity of brominated pyridines can be explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms. For example, the strong hydrogen bonding observed in 3-bromo-5-hydroxy-2,6-dimethylpyridine contributes to its structural and spectroscopic characteristics . The electronic properties, such as the frontier molecular orbitals and nonlinear optical properties, can be computed using density functional theory (DFT), providing insights into the reactivity and potential applications of these compounds .

Case Studies

Several case studies highlight the potential applications of halogenated pyridines. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities . Additionally, the synthesis and crystal structure of a Schiff base compound related to halogenated pyridines showed excellent antibacterial activities .

Scientific Research Applications

Catalytic Amination Processes

5-Bromo-6-chloropyridin-3-ol is utilized in selective amination processes. For instance, its amination catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, illustrating its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).

Electrocatalytic Synthesis

The compound plays a role in electrosynthesis, particularly in the electrochemical reduction of halopyridines. Notably, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions leverages 5-Bromo-6-chloropyridin-3-ol derivatives (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Spectroscopic and Optical Studies

Spectroscopic, optical, and density functional theory studies of related bromo-chloropyridines, like 5-Bromo-2-(trifluoromethyl)pyridine, have been performed. These studies involve Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, offering insights into the compound's chemical behavior and properties (Vural & Kara, 2017).

Synthesis of Nucleosides

5-Bromo-6-chloropyridin-3-ol derivatives are used in synthesizing various nucleosides, including cyclo-5'-deoxyuridines and 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides. These synthesis processes are significant in medicinal chemistry and drug development (Ueda, Usui, Shuto, & Inoue, 1984; Kubelka, Slavětínská, Eigner, & Hocek, 2013).

Antimicrobial and Antiviral Research

The compound is involved in antimicrobial and antiviral research. For example, pyridinesulfonamide derivatives, which include 5-bromo-2-chloro compounds, have been evaluated for their antitumor activity and effects on PI3Kα kinase inhibition, showcasing its relevance in pharmacological research (Zhou et al., 2015).

properties

IUPAC Name

5-bromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROMMQAFZTGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562012
Record name 5-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridin-3-ol

CAS RN

130115-85-4
Record name 5-Bromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-6-chloropyridin-3-yl acetate (3.98 g, 15.89 mmol) in THF (20 mL) at 0° C. was added sodium hydroxide (20 mL, 50.0 mmol, 2.5 M in water). The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was partially concentrated and then taken to a pH of around 7 by adding acetic acid. The resulting precipitate was filtered and washed with water to give 5-bromo-6-chloropyridin-3-ol. MS (ESI, pos. ion) m/z: 207.9 and 209.9 (M+1).
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 2
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 3
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 4
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 5
5-Bromo-6-chloropyridin-3-ol
Reactant of Route 6
5-Bromo-6-chloropyridin-3-ol

Citations

For This Compound
3
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… over magnesium sulfate, and concentrated to give 82 g (88%) of crude 5-bromo-2-chloropyridin-3-ol 13, contaminated with 9% of starting material, 7% of 5-bromo-6-chloropyridin-3-ol …
Number of citations: 29 www.sciencedirect.com
F Wu, C Zhou, Y Yao, L Wei, Z Feng… - Journal of medicinal …, 2016 - ACS Publications
… A Mitsunobu reaction between 5-bromo-6-chloropyridin-3-ol and BOC protected 4-(hydroxymethyl)piperidine introduces a BOC-protected 3-(piperidin-4-ylmethoxy) R 3 substituent. A …
Number of citations: 84 pubs.acs.org
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
… K 2 CO 3 (500 mg, 3.6 mmol) followed by MeI (0.20 mL, 2.9 mmol) were added to a stirred mixture of 5-bromo-6-chloropyridin-3-ol (500 mg, 2.4 mmol) in DMF (3 mL). The mixture was …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.